2-(4-Methoxyphenyl)piperazine

描述

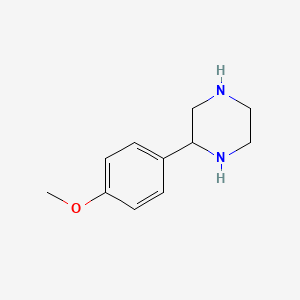

2-(4-Methoxyphenyl)piperazine is a piperazine derivative known for its stimulant effects. It has been used in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a piperazine moiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)piperazine typically involves the nucleophilic substitution reaction of 4-methoxyaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process .

化学反应分析

Types of Reactions: 2-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Derivatives with various functional groups replacing the methoxy group.

科学研究应用

2-(4-Methoxyphenyl)piperazine has been extensively studied for its applications in various fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a neurotransmitter modulator.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of agrochemicals and dyestuffs

作用机制

The mechanism of action of 2-(4-Methoxyphenyl)piperazine involves the inhibition of the reuptake and induction of the release of monoamine neurotransmitters. This mechanism is similar to that of amphetamines, although this compound is less potent. It acts as a nonselective serotonin receptor agonist, influencing serotonin levels in the brain .

相似化合物的比较

- 1-(3-Chlorophenyl)piperazine

- 1-(3-Trifluoromethylphenyl)piperazine

- Benzylpiperazine

Comparison: 2-(4-Methoxyphenyl)piperazine is unique due to its methoxy group, which imparts distinct pharmacological properties compared to other piperazine derivatives. For instance, it induces less anxiety than similar compounds and is often used in combination with other piperazines for a combined effect .

生物活性

2-(4-Methoxyphenyl)piperazine, commonly referred to as MeOPP, is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a piperazine ring substituted with a 4-methoxyphenyl group. Research has highlighted its potential applications in various fields, including pharmacology, toxicology, and medicinal chemistry.

1. Pharmacological Effects

MeOPP exhibits a range of pharmacological effects, primarily due to its interaction with various neurotransmitter systems. Notably, it has been shown to affect the serotonergic and dopaminergic systems, which are critical in mood regulation and reward pathways.

- Serotonin Receptor Modulation : MeOPP acts as a partial agonist at serotonin receptors, particularly the 5-HT receptor, which is implicated in mood disorders and anxiety .

- Dopamine Receptor Interaction : The compound also influences dopamine receptors, contributing to its potential use in treating conditions like depression and schizophrenia .

2. Recreational Use and Toxicology

MeOPP has been identified as a designer drug with recreational use similar to amphetamines. Its abuse potential is lower compared to traditional stimulants, yet it poses risks of toxicity:

- Toxicological Profile : Studies indicate that MeOPP can lead to adverse effects such as increased heart rate, hypertension, and anxiety when abused .

- Detection in Biological Samples : Research has focused on developing reliable detection methods for MeOPP and its metabolites in human fluids due to its recreational use .

3. Antimicrobial and Anticancer Properties

Recent studies have explored the antimicrobial and anticancer potential of MeOPP:

- Antimicrobial Activity : Preliminary findings suggest that MeOPP exhibits antibacterial properties against certain pathogens, indicating its potential as an antimicrobial agent .

- Anticancer Activity : Some derivatives of piperazine compounds have shown promise in inhibiting cancer cell proliferation, suggesting that MeOPP may also possess anticancer properties worth investigating further .

Case Studies

| Study Reference | Subject | Findings |

|---|---|---|

| Staack & Maurer (2003) | Human subjects | Identified metabolites of MeOPP in urine samples after administration; highlighted the need for toxicological monitoring. |

| Nagai et al. (2007) | Animal model | Demonstrated behavioral changes consistent with stimulant use; noted lower abuse potential compared to traditional amphetamines. |

| Kiran Kumar et al. (2019) | In vitro studies | Reported synthesis of various MeOPP derivatives with enhanced biological activity against cancer cell lines. |

常见问题

Q. What are common synthetic routes for 2-(4-Methoxyphenyl)piperazine derivatives?

Basic

The synthesis typically involves multi-step reactions starting with nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate .

- Step 2 : Convert intermediates via hydrazine hydrate treatment to generate hydrazide derivatives .

- Step 3 : Cyclize with reagents like carbon disulfide to form oxadiazole or thiol-containing derivatives .

- Alternative Route : Use Suzuki-Miyaura coupling or acylation reactions to introduce aryl or sulfonyl groups .

Optimization : Ethanol/methanol enhances solubility, while inert atmospheres prevent oxidation .

Q. How is structural confirmation performed for these compounds?

Basic

Key methods include:

- NMR Spectroscopy :

- ¹H-NMR : Peaks at 3.83–3.84 ppm (N-CH₂) and 5.09–5.17 ppm (S-CH₂) confirm substituent positions .

- ¹³C-NMR : Piperazine carbons appear at 51–53 ppm; oxadiazole carbons at 163–165 ppm .

- HRMS : M+1 peaks validate molecular weights .

- X-ray Crystallography : Resolves disorder in crystal lattices (e.g., 2-chlorobenzoyl derivatives in ) .

Q. How do substituents on the piperazine ring affect 5-HT7 receptor affinity?

Advanced

- Piperazine vs. Piperidine : Replacing piperazine with piperidine improves metabolic stability but reduces receptor affinity due to altered nitrogen geometry .

- Substituent Effects :

- Aroyl Groups : 2-Fluoro or 2-chloro benzoyl groups enhance binding via C–H⋯O hydrogen bonds in crystal structures .

- Terminal Chains : Butyloxy chains (e.g., ripiprazole analogs) improve pharmacokinetics but require balancing lipophilicity .

Method : Radioligand binding assays (e.g., competitive displacement of [³H]-5-CT) quantify affinity changes .

Q. What analytical techniques differentiate piperazine isomers?

Advanced

- Raman Microspectroscopy :

- Laser power (20 mW) and 128–256 scans yield high-resolution spectra.

- PCA/LDA of spectral data separates isomers (e.g., 3-TFMPP vs. 4-TFMPP) with 99% variance explained by principal components .

- Chromatography : GC or HPLC with p-tolylpiperazine as an internal standard resolves positional isomers (e.g., 3-CPP vs. 4-CPP) .

Q. How do hydrogen bonding patterns influence crystal packing?

Advanced

- C–H⋯O Bonds : In 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, these bonds form chain-like assemblies, while π-π stacking stabilizes sheets .

- O–H⋯N Bonds : In hydroxyl-containing derivatives, single hydrogen bonds create linear chains, affecting solubility and melting points .

Implication : Crystal packing impacts physicochemical properties (e.g., bioavailability) and polymorph screening.

Q. What methods optimize demethylation in synthesis?

Advanced

- Reagent Comparison : BBr₃ in dichloromethane at −78°C selectively cleaves methyl ethers without side reactions .

- Conditions : Low temperatures and short reaction times (≤2 hrs) prevent decomposition.

- Validation : IR and ¹H-NMR track loss of OCH₃ peaks (δ ~3.8 ppm) and emergence of OH signals .

Q. What solvents and conditions enhance synthetic yields?

Basic

- Polar Solvents : Ethanol/methanol improve solubility for nucleophilic substitutions .

- Catalysts : KOH or triethylamine accelerates acylations and sulfonations .

- Temperature : 60–80°C optimizes cyclization; higher temperatures risk decomposition .

Q. How does replacing piperazine with piperidine impact metabolic stability?

Advanced

- Metabolism : Piperidine’s saturated ring resists oxidative degradation (e.g., CYP450 enzymes), increasing half-life .

- Trade-offs : Reduced 5-HT7R affinity due to loss of hydrogen-bonding capacity.

Solution : Hybrid scaffolds (e.g., piperazine-piperidine) balance stability and activity .

Q. How to design piperazine derivatives for antidepressant activity?

Advanced

- SAR Strategy :

- In Vitro Testing : Radiolabeled neurotransmitter uptake assays quantify inhibition efficacy .

Q. Role of multivariate analysis in spectroscopic data interpretation?

Advanced

- PCA/LDA : Reduces spectral data dimensionality. For Raman spectra, PC2–PC4 explain >95% variance, enabling isomer discrimination .

- Application : Classifies trifluoromethylphenylpiperazine isomers (2-, 3-, 4-TFMPP) based on peak intensity/position .

属性

IUPAC Name |

2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLSJITWMAFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378063 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91517-26-9, 137684-21-0 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137684-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。